Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride
CAS No.: 1803591-16-3
Cat. No.: VC2892472
Molecular Formula: C13H17ClF3NO
Molecular Weight: 295.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803591-16-3 |
|---|---|
| Molecular Formula | C13H17ClF3NO |
| Molecular Weight | 295.73 g/mol |
| IUPAC Name | oxan-4-yl-[3-(trifluoromethyl)phenyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-3-1-2-10(8-11)12(17)9-4-6-18-7-5-9;/h1-3,8-9,12H,4-7,17H2;1H |
| Standard InChI Key | JIYMHGNMGYSSQN-UHFFFAOYSA-N |
| SMILES | C1COCCC1C(C2=CC(=CC=C2)C(F)(F)F)N.Cl |
| Canonical SMILES | C1COCCC1C(C2=CC(=CC=C2)C(F)(F)F)N.Cl |
Introduction
Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride is a complex organic compound with the CAS number 1803591-16-3. It is characterized by its molecular formula C13H17ClF3NO and a molecular weight of 295.73 g/mol . This compound is part of a broader class of organic molecules used in various chemical and biological research applications.
Biological and Chemical Applications
While specific biological activities of Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride are not extensively documented, compounds with similar structures have shown potential in medicinal chemistry and biological research. For instance, related compounds have been studied for their antibacterial properties and interactions with enzymes. The trifluoromethyl group in this compound may enhance its ability to interact with biological targets due to its increased lipophilicity.
Availability and Suppliers
This compound is available from various chemical suppliers, including American Elements and Enamine, where it can be purchased in different quantities, including bulk orders . Suppliers often provide detailed product information, including purity levels and packaging options.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume